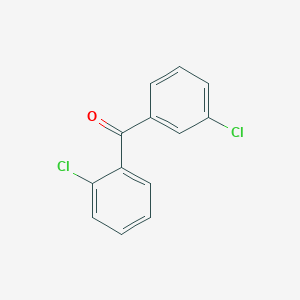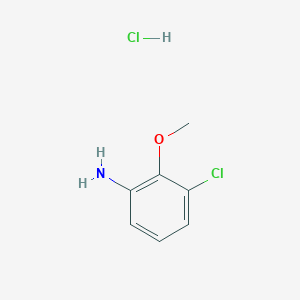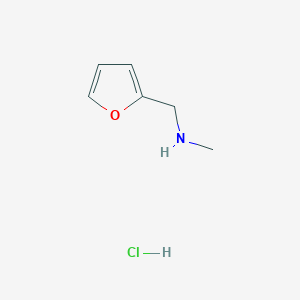
(2-Chlorophenyl)(3-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Chlorophenyl)(3-chlorophenyl)methanone” is a chemical compound with the molecular formula C13H8Cl2O . It is a derivative of methanone .
Molecular Structure Analysis
The molecular structure of “(2-Chlorophenyl)(3-chlorophenyl)methanone” consists of two chlorophenyl groups attached to a methanone group . The average mass of the molecule is 251.108 Da, and the monoisotopic mass is 249.995224 Da .Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(3-chlorophenyl)methanone” is described as a white to yellow crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and solubility are not directly mentioned in the available literature.Scientific Research Applications
Analysis of Scientific Research Applications of 2,3’-Dichlorobenzophenone:
Pesticide Production: Dicofol
2,3’-Dichlorobenzophenone is used in the production of the pesticide dicofol, a substitute for DDT. It is involved in the chlorination step to form an intermediate compound before hydrolysis to form dicofol .
Polymer Synthesis: Copolymer Preparation
This compound is also utilized as a monomer in the synthesis of copolymers. For instance, it can be combined with 1,4-dichlorobenzene to prepare a copolymer of benzoyl-p-phenylene and p-phenylene .
Future Directions
The future directions for research on “(2-Chlorophenyl)(3-chlorophenyl)methanone” and related compounds could include further investigation of their potential as anticonvulsant and analgesic agents . Additionally, more detailed studies on their physical and chemical properties, safety profile, and mechanism of action could be beneficial.
properties
IUPAC Name |
(2-chlorophenyl)-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEYPNHFGDABED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574452 |
Source


|
| Record name | (2-Chlorophenyl)(3-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3-chlorophenyl)methanone | |
CAS RN |
77008-58-3 |
Source


|
| Record name | (2-Chlorophenyl)(3-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)








![5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1356249.png)


